4,5-Dimethyloxazole
Overview
Description
4,5-Dimethyloxazole is a heterocyclic organic compound with the molecular formula C5H7NO. It belongs to the class of oxazoles, which are five-membered aromatic rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dimethyloxazole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-diketones with ammonia or amines can lead to the formation of oxazole derivatives, including this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal catalysts to enhance reaction efficiency and yield. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyloxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The methyl groups at positions 4 and 5 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with additional functional groups, while substitution can introduce various substituents at the 4 and 5 positions .
Scientific Research Applications
4,5-Dimethyloxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,5-dimethyloxazole involves its interaction with specific molecular targets and pathways. For instance, in neuroscience research, it affects glutamatergic neurotransmission by inhibiting glutamate responses. This action is significant in studies related to excitotoxic neurodegenerative conditions.
Comparison with Similar Compounds
4,5-Dimethyl-2-isobutyloxazole: This compound has an additional isobutyl group at the 2 position.
Isoxazole Derivatives: These compounds share a similar five-membered ring structure but differ in the substituents attached to the ring.
Uniqueness: 4,5-Dimethyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
4,5-dimethyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORRVFKHZLJGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174703 | |
Record name | 4,5-Dimethyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-83-3 | |
Record name | 4,5-Dimethyloxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dimethyloxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dimethyloxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30174703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-Dimethyloxazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 2-substituted 4,5-dimethyloxazoles?
A1: One method involves the simultaneous reduction and regioselective chlorination of unstable N-oxides using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). This reaction produces 2-(1-chloroalkyl)-4,5-dimethyloxazoles in high yields []. Subsequent dehydrochlorination using potassium hydroxide leads to the formation of (E)-2-alkenyl-4,5-dimethyloxazoles [].
Q2: How does the reactivity of 2-isopropenyl-5-butoxyoxazole differ from 2-isopropenyl-4,5-dimethyloxazole in polymerization reactions?
A2: While 2-isopropenyl-4,5-dimethyloxazole readily undergoes homopolymerization and copolymerization with styrene, 2-isopropenyl-5-butoxyoxazole exhibits different behavior []. It acts as an inhibitor for styrene homopolymerization and preferentially forms a dimeric adduct with α,α-azobis-isobutyronitrile (AIBN) []. This difference in reactivity highlights the significant impact of substituents on the oxazole ring.
Q3: Can 4,5-dimethyloxazole be incorporated into metal complexes?
A3: Yes, this compound can act as a ligand in metal complexes. For example, it forms a stable monomeric tantalum(V) complex with the formula Ta(OiPr)4(this compound-TFP), where TFP represents trifluoropropenol []. This complex, along with other similar heteroleptic tantalum(V) complexes containing β-heteroarylalkenolates, has potential applications as a precursor for the deposition of tantalum pentoxide (Ta2O5) films due to its enhanced stability and volatility [].
Q4: Are there any studies on the analytical characterization of this compound derivatives?
A4: While specific analytical methods are not detailed within the provided abstracts, techniques like nuclear magnetic resonance (NMR) spectroscopy are mentioned in the context of byproduct analysis during thermal decomposition studies of tantalum complexes containing this compound derivatives []. This suggests that NMR is likely employed for structural elucidation and characterization.
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